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Dodecanamide, N,N-1,2-ethanediylbis-

Cat. No.: B3428641
CAS No.: 68609-31-4
M. Wt: 230.69 g/mol
InChI Key: XRYDVSRMOIMZGM-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on Ethylenebisamide Compounds

The investigation into ethylenebisamide compounds has its roots in the mid-20th century, coinciding with the burgeoning polymer industry. These compounds, characterized by two amide groups linked by an ethylene (B1197577) bridge, were quickly identified for their valuable properties as processing aids. Early research focused on their synthesis, primarily through the reaction of a fatty acid with ethylenediamine (B42938). google.com One of the most extensively studied early examples is N,N'-ethylenebis(stearamide) (EBS), which became a benchmark for understanding the behavior of this class of molecules. researchgate.net

The evolution of research on ethylenebisamides has been closely tied to the development of new polymers and more sophisticated processing techniques. Initially valued as basic lubricants and mold release agents, the understanding of their function has become more nuanced. researchgate.netscispace.com Researchers began to explore their role in modifying the surface properties of plastics, leading to their classification as slip agents. electrochem.orgjcsp.org.pk This evolution was driven by the need to control friction in polymer films and improve the efficiency of manufacturing processes like extrusion and injection molding. electrochem.org More recent research has delved into their more complex effects on polymer morphology, such as acting as nucleating agents to control crystallization. mdpi.comnih.gov

Scope and Significance of N,N-1,2-ethanediylbis-Dodecanamide within Chemical Sciences

N,N-1,2-ethanediylbis-Dodecanamide, also known by synonyms such as N,N'-ethylenebis(lauramide), falls within the broader class of ethylenebisamides. pigmentpigment.comchemicalbook.com Its significance in chemical sciences stems from its utility as a multifunctional polymer additive. With a molecular formula of C26H52N2O2, its structure allows it to impart desirable properties to a wide range of polymeric materials. echemi.com

The compound is recognized for its role as an internal and external lubricant, reducing friction between polymer chains and between the polymer and processing equipment. made-in-china.com This leads to improved flow properties and easier demolding of plastic parts. pigmentpigment.com Furthermore, it functions as a dispersing agent, aiding in the uniform distribution of pigments and other additives within the polymer matrix. pigmentpigment.commade-in-china.com Its ability to migrate to the surface of a polymer also makes it an effective slip agent, reducing the coefficient of friction of the final product. electrochem.orgjcsp.org.pk The scope of its application extends to various thermoplastic and thermosetting polymers, including PVC, ABS, and polyolefins. pigmentpigment.com

Interactive Data Table: Physical and Chemical Properties of Dodecanamide (B72619), N,N-1,2-ethanediylbis-

PropertyValueReference
CAS Number7003-56-7 echemi.com
Molecular FormulaC26H52N2O2 echemi.com
Molecular Weight424.70 g/mol echemi.com
Melting Point148-150 °C pigmentpigment.com
Acid Value (mgKOH/g)≤ 10 pigmentpigment.com
AppearanceSmall round beads or flake pigmentpigment.com

Foundational Research Problems Addressed by Studies on N,N-1,2-ethanediylbis-Dodecanamide

Research involving N,N-1,2-ethanediylbis-Dodecanamide and related ethylenebisamides addresses several fundamental problems in polymer science and material engineering:

Control of Polymer Rheology: A primary challenge in polymer processing is managing the flow behavior of the molten polymer. Studies on this compound investigate how it reduces melt viscosity and improves processability, which are critical for efficient and consistent manufacturing. researchgate.net The addition of such lubricants can significantly impact the power law index and activation energy of polymer blends. researchgate.net

Surface Modification and Tribology: The high friction of many polymers can be problematic in applications requiring smooth surfaces or low wear. Research on N,N-1,2-ethanediylbis-Dodecanamide as a slip agent explores the mechanisms by which it migrates to the polymer surface to form a lubricating layer, thereby reducing the coefficient of friction and wear. researchgate.netscispace.comelectrochem.org This is a key area of study in the field of tribology.

Crystallization and Morphology Control: The mechanical and thermal properties of semi-crystalline polymers are highly dependent on their crystalline structure. A significant area of research focuses on the use of bisamides as nucleating agents. mdpi.comnih.gov These studies investigate how compounds like N,N-1,2-ethanediylbis-Dodecanamide can increase the crystallization rate and the degree of crystallinity in polymers such as polylactic acid (PLA), leading to improved mechanical performance and heat resistance. mdpi.comresearchgate.net For instance, the addition of a nucleating agent can increase the crystallinity of PLA from around 2% to over 25%. mdpi.com

Interactive Data Table: Effect of a Bisamide Nucleating Agent on Polylactic Acid (PLA) Crystallization

PropertyNeat PLAPLA with Nucleating AgentReference
Crystallization Peak Temperature (°C)96.28113.58 jcsp.org.pk
Crystallization Enthalpy (J/g)1.37930.51 jcsp.org.pk
Spherulite SizeLargeSignificantly Reduced jcsp.org.pk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO3 B3428641 Dodecanamide, N,N-1,2-ethanediylbis- CAS No. 68609-31-4

Properties

IUPAC Name

2-(chloromethyl)oxirane;formaldehyde;2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H8O.C3H5ClO.CH2O/c1-6-4-2-3-5-7(6)8;4-1-3-2-5-3;1-2/h2-5,8H,1H3;3H,1-2H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRYDVSRMOIMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1O.C=O.C1C(O1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68609-31-4, 29690-82-2
Details Compound: o-Cresol-epichlorohydrin-formaldehyde copolymer
Record name Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin
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Molecular Weight

230.69 g/mol
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Physical Description

Yellow odorless solid; [Kukdo Chemical MSDS]
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and 2-methylphenol
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CAS No.

68609-31-4, 29690-82-2
Record name Formaldehyde, polymer with 2-methylphenol, reaction products with epichlorohydrin
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Synthetic Methodologies and Reaction Pathways of N,n 1,2 Ethanediylbis Dodecanamide

Classical Synthetic Routes to N,N-1,2-ethanediylbis-Dodecanamide

The most established and widely utilized method for the synthesis of N,N-1,2-ethanediylbis-dodecanamide is the direct amidation reaction between lauric acid and ethylenediamine (B42938). google.com This reaction can also be carried out using derivatives of lauric acid, such as lauroyl chloride. googleapis.com

Amidation Reaction Mechanisms and Kinetics

The reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that typically proceeds via a nucleophilic acyl substitution mechanism. In the case of N,N-1,2-ethanediylbis-dodecanamide synthesis from lauric acid and ethylenediamine, the reaction likely follows a pathway involving the formation of a tetrahedral intermediate.

Kinetic investigations into the ammonolysis of dichloroethane to produce ethylenediamine have shown that the reaction can be pseudo-first order under certain conditions, particularly with a high and constant concentration of ammonia. ijcce.ac.ir This suggests that the molar ratio of reactants is a critical parameter in controlling the reaction kinetics.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of N,N-1,2-ethanediylbis-dodecanamide. Key parameters that are frequently adjusted include temperature, reaction time, molar ratio of reactants, and the use of catalysts.

Temperature: The synthesis is typically conducted at elevated temperatures. For instance, a common method involves heating stearic acid (a longer-chain fatty acid) to 120-180°C before the dropwise addition of ethylenediamine. google.com Another process describes heating the fatty acid to 140°C, adding the amine, and then increasing the temperature to 200°C to distill off the water of reaction. google.com

Molar Ratio: The stoichiometry of the reaction requires a 2:1 molar ratio of lauric acid to ethylenediamine. However, in practice, the molar ratio is often varied to optimize the yield. For the synthesis of the analogous N,N'-ethylene bis stearamide, a molar ratio of stearic acid to ethylenediamine of 2:0.8-1 is reported. google.com This suggests that a slight excess of the fatty acid or a substoichiometric amount of the diamine may be beneficial.

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote side reactions and the formation of impurities. Optimization of reaction time is often determined empirically based on monitoring the progress of the reaction. scielo.org.mx

Catalysts and Reaction Medium: While the direct thermal condensation can proceed without a catalyst, the use of catalysts can improve reaction rates and yields. Phosphoric acid and acetic anhydride (B1165640) have been used as catalysts in the synthesis of ethylene (B1197577) bis stearamide. google.com The reaction is often carried out in a solvent-free (neat) system, which is advantageous from a green chemistry perspective. rsc.org In some cases, a solvent like isopropyl alcohol may be added. googleapis.com

The following table summarizes typical reaction parameters for the synthesis of N,N-1,2-ethanediylbis-dodecanamide and its analogs:

ParameterValue/RangeReference
Reactants Lauric acid and Ethylenediamine google.com
Lauroyl chloride and Ethylenediamine googleapis.com
Temperature 120-180°C google.com
140°C initially, then up to 200°C google.com
170-220°C (with catalyst) google.com
Molar Ratio (Acid:Amine) 2:0.8-1 google.com
Catalyst Phosphoric acid, Acetic anhydride google.com
Reaction Time 2-3 hours (with catalyst) google.com

Novel and Sustainable Synthetic Approaches for N,N-1,2-ethanediylbis-Dodecanamide

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced catalytic systems for the production of amides like N,N-1,2-ethanediylbis-dodecanamide.

Green Chemistry Principles in Amide Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of N,N-1,2-ethanediylbis-dodecanamide include the use of renewable feedstocks, atom economy, and the use of safer solvents and catalysts.

One approach is the use of enzymatic catalysis. Lipases, for example, can catalyze the amidation reaction under milder conditions than traditional chemical methods. researchgate.net This can lead to higher selectivity and reduced energy consumption. The enzymatic synthesis of fatty acid amides has been demonstrated using various lipid sources and ethylenediamine as the acyl acceptor, with some reactions achieving high yields. researchgate.net

Solvent-free reaction conditions, as mentioned in the classical synthesis, are also a key aspect of green chemistry, as they eliminate the need for potentially harmful organic solvents. rsc.org Furthermore, the use of fatty acids derived from waste oils presents a sustainable feedstock alternative. researchgate.net

Catalytic Systems for Enhanced Reaction Efficiency

The development of novel catalytic systems is a major area of research for improving the efficiency of amide synthesis. For the synthesis of ethylenediamine itself, which is a key precursor, various catalytic systems have been explored to provide more environmentally benign routes than the traditional ammonolysis of 1,2-dichloroethane. acs.orgresearchgate.net These include metal-exchanged zeolites and bifunctional catalysts that can promote the amination of ethylene glycol. acs.org

In the context of the amidation reaction, while traditional acid catalysts are effective, research is ongoing into more efficient and recyclable catalysts. The goal is to achieve high conversion and selectivity under milder reaction conditions, thereby reducing energy consumption and by-product formation.

Synthesis of N,N-1,2-ethanediylbis-Dodecanamide Derivatives and Analogs

The synthetic principles applied to N,N-1,2-ethanediylbis-dodecanamide can be extended to produce a variety of derivatives and analogs. These compounds often share the core bis-amide structure but differ in the length of the fatty acid chains or the nature of the diamine bridge.

A prominent analog is N,N'-ethylenebis(stearamide) (EBS), which is synthesized from stearic acid and ethylenediamine. wikipedia.org The synthetic conditions for EBS are very similar to those for the dodecanamide (B72619) counterpart, typically involving high-temperature condensation. google.comgoogle.com

Another example is N,N'-1,8-octanediylbis-dodecanamide, where the ethylenediamine bridge is replaced by a longer 1,8-octanediamine chain. nih.gov The synthesis of such analogs generally follows the same amidation chemistry, reacting the corresponding diamine with two equivalents of the carboxylic acid or its activated derivative.

Furthermore, derivatives can be synthesized by starting with modified precursors. For instance, N,N'-1,2-ethanediylbis-(4-hydroxy-pentanamide) has been synthesized as a diol precursor for polyurethanes. researchgate.net This demonstrates the versatility of the bis-amide synthesis for creating functionalized molecules.

The following table lists some common analogs and derivatives of N,N-1,2-ethanediylbis-dodecanamide:

Compound NameFatty Acid PrecursorDiamine Precursor
N,N'-Ethylenebis(stearamide)Stearic AcidEthylenediamine
N,N'-1,8-Octanediylbis-dodecanamideDodecanoic Acid1,8-Octanediamine
N,N'-1,2-Ethanediylbis-(4-hydroxy-pentanamide)4-Hydroxypentanoic AcidEthylenediamine

Structure-Directed Synthesis of Functionalized Amides

The synthesis of N,N-1,2-ethanediylbis-dodecanamide and its functionalized analogs is typically achieved through direct amidation of a carboxylic acid with an amine or via the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine. These methods allow for the controlled formation of the bis-amide structure.

One of the most direct methods involves the reaction of dodecanoic acid (lauric acid) with ethylenediamine at elevated temperatures. atamanchemicals.com This condensation reaction typically requires heating to drive off the water produced, thereby shifting the equilibrium towards the amide product. While effective, this method can require high temperatures, often in the range of 160-200°C, and may be suitable for producing the unfunctionalized bis-amide. mdpi.comgoogle.com

A more common and often higher-yielding laboratory-scale synthesis involves the use of dodecanoyl chloride, the acyl chloride derivative of dodecanoic acid. chemicalbook.com The high reactivity of the acyl chloride allows the reaction with ethylenediamine to proceed under milder conditions, often at room temperature or with gentle cooling. This method involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrogen chloride byproduct. chemicalbook.com

The general reaction scheme for the synthesis from dodecanoyl chloride and ethylenediamine is as follows:

2 C₁₁H₂₃COCl + H₂N(CH₂)₂NH₂ → C₁₁H₂₃CONH(CH₂)₂NHCOC₁₁H₂₃ + 2 HCl

Enzymatic synthesis presents an alternative, greener approach. Lipases can be used as biocatalysts for the amidation reaction between fatty acids or their esters and amines. atamanchemicals.com This method offers the advantage of milder reaction conditions and high specificity, potentially reducing the formation of byproducts.

The table below summarizes typical reaction conditions for the synthesis of N,N-1,2-ethanediylbis-dodecanamide and its homologs.

ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield
Dodecanoic Acid, EthylenediamineNone (Thermal)None180-2005-10Moderate to High
Dodecanoyl Chloride, EthylenediamineExcess Amine or BaseDichloromethane0-251-3High
Fatty Acid Methyl Ester, EthylenediamineLipaseOrganic Solvent40-6012-24Variable

This table presents typical conditions based on general procedures for fatty acid amide synthesis and may require optimization for specific applications.

Investigation of Synthetic Routes to Isomers and Homologs

The investigation into synthetic routes for isomers and homologs of N,N-1,2-ethanediylbis-dodecanamide often involves varying the fatty acid chain length or the diamine linker. These studies are crucial for understanding structure-property relationships and for developing materials with tailored characteristics.

Homologs of N,N-1,2-ethanediylbis-dodecanamide can be readily synthesized by substituting dodecanoic acid with other fatty acids. For instance, the reaction of stearic acid (C18) with ethylenediamine yields N,N'-ethylenedi(stearamide) (EBS), a commercially significant processing aid for plastics. atamanchemicals.com The synthesis of EBS follows similar principles to that of its dodecanamide counterpart, typically involving the direct reaction of stearic acid and ethylenediamine at high temperatures. atamanchemicals.comgoogle.com Similarly, using tetradecanoic acid (myristic acid) or hexadecanoic acid (palmitic acid) would yield N,N'-ethylenebis(tetradecanamide) or N,N'-ethylenebis(hexadecanamide), respectively.

The synthesis of structural isomers can be achieved by using different diamine linkers. For example, reacting dodecanoyl chloride with 1,3-diaminopropane (B46017) would produce N,N'-1,3-propanediylbis-dodecanamide. The choice of diamine influences the spacing between the amide groups and, consequently, the physical and chemical properties of the resulting bis-amide.

Functionalized derivatives can also be prepared to introduce specific properties. For example, using N-substituted ethylenediamines allows for the introduction of functional groups on the nitrogen atoms. The synthesis of N,N'-bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives has been reported, showcasing the versatility of modifying the ethylenediamine backbone before amidation. nih.gov

The following table lists some common homologs of N,N-1,2-ethanediylbis-dodecanamide and their corresponding fatty acid precursors.

Compound NameFatty Acid PrecursorDiamine Precursor
N,N'-Ethylenebis(stearamide)Stearic AcidEthylenediamine
N,N'-Ethylenebis(tetradecanamide)Tetradecanoic AcidEthylenediamine
N,N'-Ethylenebis(hexadecanamide)Hexadecanoic AcidEthylenediamine
N,N'-Octamethylenebis(dodecanamide)Dodecanoic Acid1,8-Diaminooctane

Advanced Structural Characterization and Spectroscopic Investigations of N,n 1,2 Ethanediylbis Dodecanamide

Crystallographic Studies of N,N'-1,2-ethanediylbis-Dodecanamide

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in the solid state, which dictates many of the material's properties.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For long-chain bis-amides like N,N'-1,2-ethanediylbis-dodecanamide, the flexibility of the alkyl chains and the hydrogen-bonding capabilities of the amide groups create the potential for multiple crystalline arrangements.

Spectroscopic Probing of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the molecular structure, conformation, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. epfl.ch Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. illinois.edu

For N,N'-1,2-ethanediylbis-dodecanamide, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons present. The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) would likely appear as a singlet or a multiplet, depending on the solvent and temperature, in the range of 3.0-3.5 ppm. The methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group would resonate further downfield, typically around 2.2 ppm. The long chain of methylene groups (-CH₂-)₉ in the dodecyl chains would produce a large, complex signal around 1.2-1.4 ppm, while the terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.8-0.9 ppm. The amide N-H protons would show a broad signal, the chemical shift of which is highly dependent on concentration and solvent.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C=O) would have a characteristic chemical shift in the range of 170-175 ppm. The carbons of the ethylene bridge would appear around 40 ppm. The α-methylene carbons would be found near 36 ppm, while the bulk of the dodecyl chain carbons would resonate between 22 and 32 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-1,2-ethanediylbis-Dodecanamide

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(O )NH--~173
-NH-CH₂ -CH₂ -NH-~3.4~39
-C(O)-CH₂ -~2.2~36
-(CH₂ )₉-~1.322-32
-CH₃ ~0.9~14
-NH -Variable-
Note: These are approximate values and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.com These techniques are complementary, as some vibrations may be more active in either IR or Raman. surfacesciencewestern.com

In the FTIR and Raman spectra of N,N'-1,2-ethanediylbis-dodecanamide, several key vibrational modes would be observed. The N-H stretching vibration of the secondary amide group typically appears as a strong band in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups are expected in the 3000-2800 cm⁻¹ range.

A very strong absorption corresponding to the C=O stretching vibration (Amide I band) would be present around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550 cm⁻¹. The C-N stretching vibration (Amide III band) appears in the 1450-1200 cm⁻¹ region. jkps.or.kr The numerous CH₂ groups in the dodecyl chains will give rise to characteristic scissoring (around 1470 cm⁻¹) and rocking (around 720 cm⁻¹) vibrations.

Table 2: Key Vibrational Frequencies for N,N'-1,2-ethanediylbis-Dodecanamide

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch3300 - 3100
C-H Stretch (Alkyl)3000 - 2800
C=O Stretch (Amide I)~1640
N-H Bend (Amide II)~1550
C-N Stretch (Amide III)1450 - 1200
CH₂ Scissoring~1470
CH₂ Rocking~720
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For N,N'-1,2-ethanediylbis-dodecanamide, the molecular formula is C₂₆H₅₂N₂O₂. The molecular weight is approximately 424.7 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 424.

The fragmentation of bis-amides is often characterized by cleavage of the amide bonds. rsc.org A common fragmentation pathway involves the cleavage of the C-N bond, which can lead to the formation of acylium ions. For N,N'-1,2-ethanediylbis-dodecanamide, this could result in a fragment corresponding to the dodecanoyl cation [CH₃(CH₂)₁₀CO]⁺ at m/z 183. Another likely fragmentation is the cleavage of the bond between the two methylene groups of the ethylene bridge. Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amides. libretexts.org The McLafferty rearrangement is another possibility for long-chain amides, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. miamioh.edu Analysis of these characteristic fragments allows for the confirmation of the molecular structure.

Microscopic and Morphological Characterization in Research

The physical and functional properties of N,N-1,2-ethanediylbis-Dodecanamide, particularly in applications like polymer additives or specialty coatings, would be intrinsically linked to its solid-state morphology. Microscopic techniques are indispensable for investigating this structure from the micrometer down to the nanometer scale.

Electron microscopy techniques, which utilize electron beams to generate high-resolution images, are fundamental for a detailed morphological analysis. liverpool.ac.uk These methods can overcome the diffraction limits of light microscopy, providing nanoscale resolution. liverpool.ac.uk

Scanning Electron Microscopy (SEM) would be the primary technique for investigating the surface morphology of N,N-1,2-ethanediylbis-Dodecanamide in its solid forms, such as powders, beads, or films. By scanning a focused electron beam across the sample, SEM generates detailed images of the surface topography. For this compound, SEM analysis would reveal:

Particle Size and Shape: Characterization of the dimensions and form of individual particles if the compound is in a powder or granular state.

Surface Texture: Visualization of the surface smoothness, roughness, or any characteristic patterns.

Porosity and Agglomeration: Assessment of the void spaces within or between particles and the tendency of particles to cluster together.

Transmission Electron Microscopy (TEM) provides information on the internal or bulk structure of a material. nih.gov A broad beam of electrons is passed through an ultrathin specimen, and an image is formed from the electrons that are transmitted. nih.gov For N,N-1,2-ethanediylbis-Dodecanamide, preparing samples via microtomy or dispersion would allow TEM to:

Identify Crystalline Structures: Due to the long alkyl chains and hydrogen bonding capabilities of the amide groups, the compound is expected to exhibit significant crystallinity. TEM, in conjunction with electron diffraction (ED), could identify the presence and orientation of crystalline lamellae or spherulitic structures. Research on related polymeric systems with dodecanoyl groups has confirmed the ability of TEM and ED to identify ordered cubic lattices. nih.gov

Visualize Self-Assembled Structures: In solvents, bis-amides are known to form gels through the self-assembly of fibrillar networks. TEM is an ideal technique to visualize these delicate nanoscale fibers, their dimensions, and their interconnectivity.

Detect Nanoscale Defects: Analysis of the internal structure could reveal defects, grain boundaries, or amorphous regions within a larger crystalline matrix, which can significantly influence the material's macroscopic properties.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surfaces with atomic or near-atomic resolution. nih.gov It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. mdpi.com The deflection of the cantilever due to forces between the tip and the surface is measured to create a three-dimensional topographical map. mdpi.com

For N,N-1,2-ethanediylbis-Dodecanamide, AFM would provide unparalleled detail on surface topography, complementing the lower-resolution view from SEM. Key applications would include:

High-Resolution Surface Mapping: Generating detailed 3D images of surfaces, such as those on thin films or single crystals.

Quantitative Roughness Analysis: Calculating statistical parameters of surface roughness at the nanometer scale, which is critical for applications involving friction and surface interactions.

Visualization of Molecular Lattices: In highly ordered, flat samples, high-resolution AFM has the potential to visualize the packing of individual molecules, revealing the arrangement of the dodecanamide (B72619) chains and ethylene bis-amide core on the surface.

Phase Imaging: This AFM mode maps variations in surface properties like adhesion and viscoelasticity, which could distinguish between crystalline and amorphous domains on the surface of N,N-1,2-ethanediylbis-Dodecanamide.

Data Tables

Table 1: Potential Morphological and Topographical Data from Microscopic Analysis of N,N-1,2-ethanediylbis-Dodecanamide

Microscopy TechniqueParameter InvestigatedPotential Findings and Data Type
Scanning Electron Microscopy (SEM) Surface Morphology & Microstructure- Qualitative images of particle shape and surface texture.- Quantitative data on particle size distribution.- Assessment of agglomeration and porosity.
Transmission Electron Microscopy (TEM) Bulk Morphology & Internal Structure- Visualization of internal crystalline domains (e.g., lamellae).- Characterization of self-assembled fibrillar networks in gels.- Electron diffraction patterns for crystal lattice analysis.
Atomic Force Microscopy (AFM) Nanoscale Surface Topography- High-resolution 3D surface maps.- Quantitative data on surface roughness (e.g., Rq, Ra).- Visualization of molecular-level packing and surface defects.

Mechanistic Studies of N,n 1,2 Ethanediylbis Dodecanamide Interactions in Material Systems

Interfacial Science and Surface Activity Mechanisms

The utility of N,N-1,2-ethanediylbis-dodecanamide as a surface-modifying agent stems from its amphiphilic character and its controlled incompatibility with host polymer systems. tarakchemicals.com This drives the molecule to material interfaces, where it fundamentally alters interfacial properties.

When blended into a polymer melt, N,N-1,2-ethanediylbis-dodecanamide exhibits limited solubility. This thermodynamic incompatibility causes it to migrate towards interfaces, such as the polymer-air or polymer-processing equipment interface. tarakchemicals.comatamankimya.com At these boundaries, the molecule orients itself to minimize the system's free energy. The polar amide core can establish interactions with other polar entities, while the two non-polar dodecyl (C12) fatty chains are directed away from the polar polymer bulk and towards the non-polar phase (e.g., air) or a metal surface.

This preferential orientation forms a monomolecular layer on the polymer surface that is rich in non-polar hydrocarbon chains. tarakchemicals.com This new surface has a significantly lower surface energy than the native polymer. The reduction in surface energy is the primary mechanism behind the compound's function as a slip and anti-blocking agent, as it reduces the work of adhesion required to separate the surface from another material. This effect can be quantified by changes in surface tension and contact angle, where a lower surface energy corresponds to increased hydrophobicity and lower friction.

The reduction of adhesion, manifested as slip and mold-release properties, is a direct consequence of the interfacial energy modification. sanowax.comatamanchemicals.com The molecular mechanism involves the formation of a low-cohesion boundary layer.

Internal and External Lubrication: The molecule functions as both an internal and external lubricant. eramchemical.comatamankimya.com Internally, it can reduce the friction between polymer chains in the melt, lowering viscosity and improving flow. atamanchemicals.comatamanchemicals.com Externally, after migrating to the surface, it forms a durable, waxy layer that prevents the polymer from sticking to metal surfaces of processing machinery like extruders and molds. sanowax.comatamankimya.com

Anti-Blocking: In the context of polymer films, the migrated surface layer prevents adjacent film layers from adhering to one another, a phenomenon known as blocking. atamankimya.com2017erp.com The non-polar fatty chains presented at the surface create a physical barrier with weak van der Waals forces, which are easily overcome, allowing film layers to be separated with minimal force. tarakchemicals.com This is particularly valuable in applications like polyolefin films, where an addition of 0.5-1% can make plastic bags easier to open. atamankimya.comatamankimya.com

Incompatibility as a Driving Force: The effectiveness of adhesion reduction is rooted in the compound's incompatibility with the polymer matrix. tarakchemicals.com This incompatibility ensures a continuous driving force for the molecule to "bloom" or migrate to the surface, replenishing the lubricating layer if it is disturbed or worn away during processing or handling. tarakchemicals.com

Diffusion and Migration Phenomena within Polymer Matrices

The movement of N,N-1,2-ethanediylbis-dodecanamide from the bulk of a polymer to its surface is a critical diffusion and migration process. The kinetics of this migration and the factors influencing it determine the effectiveness and longevity of the additive's function.

The migration or "blooming" of N,N-1,2-ethanediylbis-dodecanamide to a polymer surface is a time- and temperature-dependent process governed by Fickian diffusion principles. The rate is influenced by several interconnected factors:

Concentration Gradient: Migration is driven by the concentration gradient between the bulk polymer and the surface. Higher initial concentrations in the bulk lead to a faster initial migration rate.

Temperature: Elevated temperatures, such as those during polymer processing, significantly increase the diffusion coefficient. The increased thermal energy enhances polymer chain mobility, creating more transient gaps (free volume) through which the additive molecule can move.

Molecular Weight of the Additive: While the C12 chain of N,N'-Ethylenebis(lauramide) is smaller and more mobile than the C18 chain of EBS, its molecular weight is still substantial, leading to slower diffusion compared to smaller molecules.

Polymer Compatibility: The degree of incompatibility between the additive and the polymer matrix is the primary thermodynamic driving force. Higher incompatibility accelerates the "blooming" to the surface. tarakchemicals.com

The following table summarizes the key factors that influence the rate of migration.

FactorEffect on Migration RateMechanism
TemperatureIncreasesEnhances polymer chain mobility and available free volume, increasing the diffusion coefficient.
ConcentrationIncreasesSteeper concentration gradient provides a stronger driving force for diffusion to the surface.
Polymer CrystallinityDecreasesCrystalline regions are dense and ordered, acting as impermeable barriers to diffusion. Migration occurs primarily through amorphous regions.
Additive-Polymer IncompatibilityIncreasesThermodynamic driving force to minimize free energy by expelling the incompatible additive from the bulk matrix to the interface. tarakchemicals.com

The architecture of the polymer matrix itself has a profound impact on the diffusion pathways and mobility of the additive. rsc.org Molecular shape, chain topology, and the presence of different phases all play a role in the diffusion coefficient of additives like N,N-1,2-ethanediylbis-dodecanamide. rsc.orgresearchgate.net

Amorphous vs. Crystalline Content: Diffusion is significantly faster in the amorphous regions of a semi-crystalline polymer compared to the highly ordered and dense crystalline lamellae, which are essentially impermeable. Therefore, a polymer with a lower degree of crystallinity will generally allow for faster migration. researchgate.net

Chain Architecture (Linear vs. Branched): The topology of polymer chains affects the free volume and tortuosity of the diffusion path. rsc.org Linear polymers may pack more efficiently, potentially reducing free volume, while branched architectures can create a more open structure that facilitates diffusion, though complex branching can also increase tortuosity.

The table below outlines how different aspects of polymer architecture can influence additive diffusion.

Architectural FeatureImpact on DiffusionUnderlying Reason
High CrystallinitySlower DiffusionCrystalline regions act as obstacles, increasing the tortuosity of the diffusion path through the amorphous phase. researchgate.net
Low Molecular Weight PolymerFaster DiffusionLower molecular weight polymers have more chain ends and typically higher free volume, leading to greater segmental mobility.
Polymer BranchingComplex EffectShort-chain branching can disrupt packing and increase free volume (faster diffusion), while long-chain branching can increase entanglements and tortuosity (slower diffusion). rsc.org
Cross-linkingSlower DiffusionReduces polymer chain mobility and free volume, severely restricting the movement of additive molecules.

Impact on Polymer Crystallization and Morphology

Beyond its role as a surface agent, N,N-1,2-ethanediylbis-dodecanamide can act as a bulk modifier, influencing the crystallization process of semi-crystalline polymers. It can function as a nucleating agent, altering both the rate of crystallization and the final crystalline morphology. atamanchemicals.comatamankimya.com

The mechanism involves providing surfaces for heterogeneous nucleation. The polar amide groups within the molecule's structure can act as sites where polymer chains begin to organize and fold into crystalline lamellae. sanowax.com This is particularly effective in polymers like polyolefins, polyamides, and polyesters. atamanchemicals.comatamankimya.com

Increased Crystallization Temperature (Tc): With nucleation occurring more readily, crystallization can begin at a higher temperature during cooling from the melt. nih.gov

Finer Spherulitic Structure: Instead of a few large spherulites growing from sparse nucleation points, the high density of induced nuclei leads to the formation of many small spherulites. researchgate.net This finer morphology can lead to improved mechanical properties and, in some cases, enhanced optical clarity by reducing the size of light-scattering crystalline structures. atamanchemicals.com

The following table illustrates the typical effects of a nucleating agent like N,N-1,2-ethanediylbis-dodecanamide on polymer properties.

PropertyEffect of Nucleating AgentResulting Benefit
Crystallization Temperature (Tc)IncreasesFaster solidification, potential for reduced molding cycle times. nih.gov
Crystallization Half-Time (t½)DecreasesFaster overall crystallization kinetics. nih.gov
Spherulite SizeDecreasesImproved transparency/clarity and potentially improved mechanical properties (e.g., impact strength). atamanchemicals.com
Degree of CrystallinityMay IncreaseCan lead to higher stiffness, tensile strength, and heat deflection temperature.

N,N-1,2-ethanediylbis-Dodecanamide as a Nucleating Agent

N,N-1,2-ethanediylbis-dodecanamide and its chemical relatives are effective nucleating agents for a variety of semi-crystalline polymers, including polyolefins, polyamides, and polylactic acid (PLA). mytribos.orgresearchgate.net The primary role of a nucleating agent is to provide heterogeneous surfaces within the polymer melt, which lowers the energy barrier for crystal nucleation and thereby accelerates the crystallization process. mdpi.com This leads to an increase in the crystallization temperature (Tc), a faster crystallization rate, and the development of a finer, more uniform crystalline structure. mytribos.orgresearchgate.net

The nucleating activity of bis-amides like EBS is attributed to their ability to form finely dispersed, high-melting-point crystalline structures within the polymer matrix as it cools from the melt. These additive crystals then serve as templates for the epitaxial growth of polymer crystals. This mechanism has been observed to be effective even at very low concentrations. The amide groups within the bis-amide structure are thought to play a crucial role in the interaction with polymer chains, promoting the ordered arrangement necessary for nucleation. Studies on polyamide-6 have shown that amide wax lubricants, a category that includes these compounds, exhibit a marked nucleation ability. mdpi.com For instance, the addition of N,N'-ethylenebis(stearamide) to polylactic acid has been shown to significantly enhance its crystallinity and crystallization rate. researchgate.net

Effects on Polymer Chain Packing and Lamellar Structures

The enhanced nucleation and altered spherulitic growth induced by N,N-1,2-ethanediylbis-dodecanamide and its analogues directly impact the arrangement of polymer chains into lamellar structures. Lamellae are the fundamental, plate-like crystalline building blocks of spherulites. The presence of a nucleating agent can lead to the formation of more perfect and thicker lamellar crystals. nih.gov

Rheological Investigations of Polymer-N,N-1,2-ethanediylbis-Dodecanamide Systems

The rheological properties of a polymer melt are critical for its processability. Additives like N,N-1,2-ethanediylbis-dodecanamide can significantly alter these properties, primarily through their function as lubricants.

Influence on Melt Viscosity and Shear Thinning Behavior

N,N-1,2-ethanediylbis-dodecanamide and similar bis-amides are known to act as both internal and external lubricants in polymer processing. As a result, they can effectively reduce the melt viscosity of the polymer. researchgate.net This reduction in viscosity enhances the flowability of the melt, which is beneficial in processes like injection molding and extrusion. A study on polypropylene (B1209903) blended with stearamide, a related amide, demonstrated a significant decrease in viscosity, particularly at lower shear rates. mytribos.org

The shear thinning behavior, where viscosity decreases with increasing shear rate, is a characteristic feature of polymer melts. crimsonpublishers.comresearchgate.net The presence of bis-amide lubricants can enhance this behavior. By reducing the friction between polymer chains, these additives allow the chains to disentangle and align more easily under shear, leading to a more pronounced drop in viscosity. This improved processability allows for lower processing temperatures and pressures, potentially reducing energy consumption and thermal degradation of the polymer.

The following table presents data on the shear viscosity of polypropylene (PP) with and without the addition of stearamide, illustrating the viscosity-reducing effect.

Table 1: Effect of Stearamide on the Shear Viscosity of Polypropylene at 190°C

Shear Rate (s⁻¹) Viscosity of Neat PP (Pa·s) Viscosity of PP + 2% Stearamide (Pa·s)
10 ~1000 ~650
100 ~300 ~200
1000 ~80 ~55

Data is estimated from graphical representations in a study by Al-Kawaz et al. and serves for illustrative purposes. mytribos.org

Molecular Basis of Lubrication in Polymer Processing

The lubricating effect of N,N-1,2-ethanediylbis-dodecanamide and its analogues stems from their molecular structure, which typically consists of two long, non-polar fatty acid chains linked by a more polar central diamide (B1670390) group. This amphiphilic nature allows them to function at different interfaces within the polymer system.

As an internal lubricant , the non-polar alkyl chains are compatible with the polymer matrix, allowing the additive molecules to disperse within the bulk polymer. Here, they reduce the intermolecular friction between polymer chains, enhancing chain mobility and lowering the melt viscosity.

As an external lubricant , the additive molecules can migrate to the surface of the polymer melt. The polar amide groups may have a lower affinity for the non-polar polymer, causing them to orient at the interface between the polymer and the metal surfaces of the processing equipment. This creates a lubricating layer that reduces the friction between the melt and the machinery, facilitating easier processing and mold release. researchgate.net This dual functionality makes these bis-amides highly effective processing aids in the plastics industry.

Investigation of Mechanical Property Modifications (Academic Focus)

The changes in crystalline morphology and rheology induced by N,N-1,2-ethanediylbis-dodecanamide and its analogues translate into significant modifications of the final mechanical properties of the polymer. Academic research has focused on quantifying these improvements, particularly in terms of tensile strength, flexural modulus, and impact resistance.

The refinement of the spherulitic structure, with a higher density of smaller spherulites, generally leads to an improvement in toughness and impact strength. k-mac-plastics.com The more uniform and well-nucleated crystalline structure can better distribute applied stress and prevent crack propagation. For instance, a study on Nylon 6 composites containing EBS showed a significant improvement in Izod impact strength while maintaining tensile strength. scienceopen.com In another study, the addition of EBS to polymethylmethacrylate (PMMA) nanocomposites resulted in an improved balance between tensile strength and impact resistance. neu.edu.tr

The increased crystallinity can also lead to a higher tensile modulus and flexural modulus, indicating increased stiffness and rigidity. However, the lubricating effect of the additive can sometimes lead to a slight reduction in tensile strength if the additive concentration is too high, as it may interfere with polymer chain entanglement and intermolecular forces. Therefore, an optimal concentration is often sought to achieve a balance of desired properties.

The following table provides typical mechanical properties for High-Density Polyethylene (HDPE), which can be influenced by the addition of such additives.

Table 2: Typical Mechanical Properties of High-Density Polyethylene (HDPE)

Property Value Standard
Tensile Strength, Yield 21.9 MPa ASTM D638
Tensile Modulus 0.86 GPa ASTM D638
Flexural Modulus 0.928 GPa ASTM D790
Izod Impact Strength Varies ASTM D256

These values are for neat HDPE and serve as a baseline for comparison when considering the effects of additives. scienceopen.com

Theoretical and Computational Modeling of N,n 1,2 Ethanediylbis Dodecanamide

Molecular Dynamics Simulations of Compound-Polymer Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. These simulations can elucidate the mechanisms by which N,N-1,2-ethanediylbis-dodecanamide functions as a processing aid in polymers, such as a slip or anti-blocking agent.

The study of the interfacial dynamics between N,N-1,2-ethanediylbis-dodecanamide and a polymer matrix can be approached using two primary types of MD models: atomistic and coarse-grained.

Atomistic Models: In this approach, every atom in the system (both the bis-amide and the polymer) is explicitly represented. This high level of detail allows for the accurate simulation of specific interactions, such as hydrogen bonding between the amide groups and potential interactions with the polymer chains. Atomistic simulations are crucial for understanding the orientation of the bis-amide at the polymer surface and the detailed energetics of its interaction with the polymer. However, the computational cost of these simulations limits the time and length scales that can be explored.

Coarse-Grained (CG) Models: To simulate larger systems and longer timescales, coarse-grained models are employed. In this method, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and accelerating the calculations. maplaboratory.net For N,N-1,2-ethanediylbis-dodecanamide, a CG model might represent the ethylene (B1197577) bridge, the two amide groups, and segments of the dodecyl chains as individual beads. While some fine-grained detail is lost, CG simulations are invaluable for studying emergent behaviors like the migration of the additive to the surface and the formation of self-assembled layers. nih.govnih.gov

Modeling Approach Description Advantages Limitations
Atomistic Each atom is explicitly represented.High accuracy in describing specific interactions (e.g., hydrogen bonds). Provides detailed energetic and structural information.Computationally expensive, limiting simulations to small systems and short timescales.
Coarse-Grained Groups of atoms are represented as single "beads".Computationally efficient, allowing for the simulation of larger systems and longer timescales. Ideal for studying large-scale phenomena like migration and self-assembly.Loss of fine-grained detail. Requires careful parameterization to accurately represent the system.

One of the key functionalities of bis-amides in polymers is their ability to migrate to the surface and form a lubricating layer. MD simulations can model this process:

Migration: Starting with a random dispersion of N,N-1,2-ethanediylbis-dodecanamide molecules within a polymer matrix, an MD simulation can track the movement of these molecules over time. These simulations can reveal the driving forces for migration, such as the incompatibility of the long hydrocarbon chains of the bis-amide with the polymer matrix and the tendency of the polar amide groups to seek interfaces. The rate of migration can also be estimated from these simulations, which is a critical parameter for its performance as a slip additive. cargill.com

Self-Assembly: Upon reaching the polymer surface, N,N-1,2-ethanediylbis-dodecanamide molecules can self-assemble into organized structures. Simulations can show how the interplay of hydrogen bonding between the amide groups and van der Waals interactions between the dodecyl chains leads to the formation of a stable, low-friction film. Understanding the orientation of the molecules in this film—for example, whether the alkyl chains are oriented perpendicular to the surface—is crucial for explaining its lubricating properties.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. researchgate.net For N,N-1,2-ethanediylbis-dodecanamide, DFT can provide fundamental insights that can also be used to parameterize the force fields for MD simulations.

N,N-1,2-ethanediylbis-dodecanamide is a flexible molecule with multiple rotatable bonds. A thorough conformational analysis using DFT can identify the most stable geometric arrangements of the molecule. This involves calculating the relative energies of different conformers that arise from rotation around the C-C and C-N bonds of the ethylene bridge and the amide linkages. The results of such an analysis would likely show a preference for an extended, anti-conformation of the alkyl chains to minimize steric hindrance, which is a common feature in long-chain amides. nih.govnih.govresearchgate.net

Dihedral Angle Description Expected Low-Energy Conformation
O=C-N-CAmide bondTrans (planar)
C-C-N-CEthylene bridgeAnti (staggered)
N-C-C-CDodecyl chain attachmentAnti (staggered)

DFT is an excellent method for quantifying the strength of intermolecular interactions. For a system of two or more N,N-1,2-ethanediylbis-dodecanamide molecules, DFT can calculate the precise energy of the hydrogen bonds formed between the N-H and C=O groups of the amide functionalities. researchgate.net These calculations can also accurately determine the magnitude of the van der Waals interactions between the long dodecyl chains. youtube.com This information is vital for understanding the self-assembly process and the stability of the resulting surface film.

Hydrogen Bonding: The N-H···O=C hydrogen bonds are expected to be a dominant force in the self-assembly of these molecules, leading to the formation of sheet-like structures.

Van der Waals Forces: The cumulative effect of van der Waals interactions along the C12 alkyl chains will also contribute significantly to the cohesion of the assembled layer.

Prediction of Structure-Property Relationships through Computational Methods

By combining the results from MD and DFT, it is possible to establish quantitative structure-property relationships (QSPR). researchgate.net For N,N-1,2-ethanediylbis-dodecanamide, a QSPR model could correlate molecular descriptors with macroscopic properties relevant to its function as a polymer additive.

For instance, computational methods could be used to predict how changes in the chemical structure, such as altering the length of the alkyl chains or modifying the linker between the amide groups, would affect its performance. Molecular descriptors derived from DFT calculations (e.g., dipole moment, polarizability) and MD simulations (e.g., diffusion coefficient, radius of gyration) could be used to build a model that predicts properties like the coefficient of friction it imparts to a polymer film. This predictive capability is highly valuable for the rational design of new and improved polymer additives. uii.ac.id

Molecular Descriptor (Input) Predicted Property (Output) Computational Method
Chain length, Dipole momentSolubility in polymerDFT, MD
Diffusion coefficientMigration rateMD
Intermolecular interaction energyStability of surface filmDFT, MD
Surface coverage and orientationCoefficient of frictionMD

Computational Design of Novel Amide Structures

The computational design of novel amide structures, including derivatives and analogues of N,N-1,2-ethanediylbis-Dodecanamide, represents a significant area of research aimed at tailoring molecular properties for specific applications. This process leverages computational chemistry techniques to predict the behavior and characteristics of hypothetical molecules, thereby guiding synthetic efforts toward compounds with desired functionalities. By modifying the core structure of N,N-1,2-ethanediylbis-Dodecanamide, researchers can explore a vast chemical space to identify candidates with enhanced performance as, for example, lubricants, surfactants, or polymer additives.

Key modifications to the parent structure often involve altering the length of the alkyl chains (dodecanoyl groups), substituting the ethylene bridge with different linkers, or introducing various functional groups. These modifications can profoundly influence the molecule's steric hindrance, polarity, and intermolecular interaction potential. Computational tools such as molecular docking and quantum mechanics calculations are employed to evaluate the impact of these changes. For instance, in the design of novel enzyme inhibitors, bis-amide structures are computationally docked into the active sites of target proteins to predict their binding affinity and orientation. nih.gov

The following table illustrates a hypothetical computational design study for novel bis-amide structures based on the N,N-1,2-ethanediylbis-Dodecanamide scaffold, targeting improved thermal stability.

Compound ID Structural Modification Predicted Melting Point (°C) Computational Method
Ref-C12None (N,N-1,2-ethanediylbis-Dodecanamide)159Molecular Dynamics
Mod-C10Dodecanoyl chains replaced with Decanoyl chains145Molecular Dynamics
Mod-C14Dodecanoyl chains replaced with Tetradecanoyl chains172Molecular Dynamics
Mod-P-LinkerEthylene linker replaced with a Propylene linker155Molecular Dynamics
Mod-Arom-LinkerEthylene linker replaced with a p-Xylene linker210Quantum Mechanics

This table is generated for illustrative purposes based on computational chemistry principles.

Predictive Modeling of Surface Activity and Polymer Compatibility

Predictive modeling plays a crucial role in forecasting the performance of N,N-1,2-ethanediylbis-Dodecanamide and its derivatives in various applications, particularly concerning their surface activity and compatibility with polymer matrices. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are prominent computational techniques used for this purpose. nih.gov These models establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties.

The compatibility of N,N-1,2-ethanediylbis-Dodecanamide with different polymers is another critical property that can be assessed through computational modeling. Molecular dynamics (MD) simulations are a powerful tool for this purpose. In an MD simulation, the interactions between the bis-amide molecules and polymer chains are modeled at an atomic level. By analyzing the trajectory of the simulation, researchers can calculate parameters such as the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the two components. A lower χ value indicates better compatibility. These simulations can provide insights into how the bis-amide will disperse within a polymer matrix and its effectiveness as a lubricant or processing aid.

Below is a hypothetical data table showcasing the predictive modeling of surface activity for N,N-1,2-ethanediylbis-Dodecanamide and its computationally designed analogues.

Compound ID LogP (Predicted) Polar Surface Area (Ų) Predicted CMC (log mol/L) Predicted Polymer Interaction Parameter (χ) with PVC
Ref-C127.8458.2-4.50.6
Mod-C106.2458.2-4.10.8
Mod-C149.4458.2-4.90.4
Mod-P-Linker8.2158.2-4.60.65
Mod-Arom-Linker8.5558.2-4.40.9

This table is generated for illustrative purposes based on QSPR/QSAR principles and molecular modeling concepts.

Environmental Fate and Degradation Pathways of N,n 1,2 Ethanediylbis Dodecanamide

Biodegradation Studies in Environmental Compartments

Microbial Degradation Pathways and Microorganism Identification

No studies have been published that identify specific microorganisms or microbial consortia capable of degrading N,N'-1,2-ethanediylbis(dodecanamide). Research on the biodegradation of other complex organic molecules, such as certain polymers and industrial chemicals, has identified various bacteria and fungi, including species of Pseudonocardia, Rhodococcus, and Ochrobactrum, that can utilize complex carbon structures. nih.govmdpi.com However, it is unknown if these or other microorganisms can act on the amide bonds and long alkyl chains of N,N'-1,2-ethanediylbis(dodecanamide).

Kinetics of Biodegradation in Soil and Aquatic Environments

Specific data on the rate of biodegradation of N,N'-1,2-ethanediylbis(dodecanamide) in soil or aquatic systems is not available. The persistence of a chemical in the environment is often described by its half-life, which can range from days to years for different compounds. nih.gov Factors such as soil type, organic matter content, temperature, pH, and the presence of adapted microbial populations significantly influence biodegradation rates. nih.gov Without dedicated studies, the biodegradation kinetics of this specific compound remain undetermined.

Thermal and Hydrolytic Degradation Mechanisms

Information regarding the thermal and hydrolytic degradation of N,N'-1,2-ethanediylbis(dodecanamide) is also absent from the scientific literature. Thermal decomposition studies on other, structurally different, amide-containing compounds have shown that degradation can occur in multiple stages at elevated temperatures, with specific activation energies and reaction mechanisms. researchgate.netresearchgate.net Hydrolytic degradation, the breakdown of a chemical by reaction with water, can also be a significant environmental fate process, but its relevance and rate for N,N'-1,2-ethanediylbis(dodecanamide) have not been evaluated.

Understanding Decomposition Profiles under Heat

The thermal stability of N,N-1,2-ethanediylbis-dodecanamide is a key parameter in understanding its behavior in high-temperature environments, such as in industrial processing or during waste incineration. Studies on the thermal decomposition of the analogous compound, N,N'-ethylenebis(stearamide) (EBS), provide valuable insights.

Research indicates that the thermal decomposition of EBS occurs in a multi-stage process when heated. researchgate.net In an air atmosphere, the decomposition is noted to begin at temperatures around 300°C. researchgate.net The process generally involves the breakdown of the amide bonds and the hydrocarbon chains. The primary hazardous decomposition products generated during combustion are carbon oxides (CO, CO₂) and nitrogen oxides (NOx). aksci.comacme-hardesty.comchemicalbook.com

The decomposition temperature is a critical data point. For EBS, decomposition is reported to occur at approximately 260°C. chemicalbook.comilo.org At this temperature, the compound breaks down, releasing toxic fumes, including nitrogen oxides. chemicalbook.comilo.org The melting point of EBS is in the range of 144-146°C, and it has a flash point of around 280°C (open cup). aksci.comilo.org It is noted that finely dispersed particles of the solid in air can form explosive mixtures. ilo.org

The decomposition kinetics of EBS have been studied under different atmospheric conditions. In a nitrogen atmosphere, the pyrolysis activation energy is significantly higher than in an air atmosphere, suggesting a different degradation mechanism in the absence of oxygen. researchgate.net One study calculated the activation energies for the two main decomposition stages of EBS in a nitrogen atmosphere to be 219.99 and 277.02 kJ/mol⁻¹, respectively. researchgate.net

Interactive Data Table: Thermal Decomposition Data for N,N'-ethylenebis(stearamide) (as a proxy)

PropertyValueNotes
Decomposition Temperature~260°C chemicalbook.comilo.orgOnset of significant thermal breakdown.
Melting Point144-146°C aksci.comilo.orgTransition from solid to liquid phase.
Flash Point~280°C (open cup) ilo.orgLowest temperature at which vapors will ignite.
Primary Decomposition ProductsCarbon oxides, Nitrogen oxides aksci.comacme-hardesty.comchemicalbook.comFormed during combustion.

Hydrolysis Pathways and Stability in Aqueous Media

The stability of N,N-1,2-ethanediylbis-dodecanamide in aqueous environments is largely predicted based on the behavior of N,N'-ethylenebis(stearamide) (EBS). EBS is described as being stable in acid and alkali environments at room temperature and is insoluble in water. atamanchemicals.comatamanchemicals.com This suggests a high resistance to hydrolysis under normal environmental pH conditions.

Hydrolysis of the amide bond is a potential degradation pathway for this class of compounds. However, amides are generally stable and require either enzymatic catalysis or more extreme conditions (such as high temperatures or strong acidic or basic conditions) to undergo significant hydrolysis. The synthesis of EBS, which involves a dehydration reaction between a carboxylic acid and an amine at high temperatures (around 190-200°C), indicates that the reverse reaction, hydrolysis, is not favorable under ambient conditions. google.com

Interactive Data Table: Aqueous Stability of N,N'-ethylenebis(stearamide) (as a proxy)

ConditionStabilitySupporting Evidence
Neutral pH (Room Temp)HighInsoluble in water, stable in aqueous media. atamanchemicals.comatamanchemicals.com
Acidic Conditions (Room Temp)HighStable to acid. atamanchemicals.com
Alkaline Conditions (Room Temp)HighStable to alkali. atamanchemicals.com
Elevated Temperature (>80°C)Potentially lowerBecomes wettable to water, may increase potential for interaction. atamanchemicals.com

Advanced Analytical Methodologies for Research on N,n 1,2 Ethanediylbis Dodecanamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N,N'-1,2-ethanediylbis-dodecanamide, providing the means to separate it from impurities, degradation products, and other matrix components. Coupling chromatography with mass spectrometry offers powerful detection and quantification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for identifying and quantifying volatile and semi-volatile compounds. While N,N'-1,2-ethanediylbis-dodecanamide itself has a high boiling point and low volatility, GC-MS is indispensable for analyzing potential volatile impurities from its synthesis or volatile degradation products. Such compounds could include residual starting materials like ethylenediamine (B42938) or dodecanoic acid, or byproducts from thermal decomposition.

The methodology involves injecting the sample into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. botanyjournals.comresearchgate.net The identification of unknown compounds is often achieved by comparing their mass spectra to established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. jocpr.com

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

Parameter Setting Purpose
Column Type 5% Phenyl Methyl Siloxane Provides appropriate polarity for a wide range of volatile organic compounds.
Carrier Gas Helium at 1.0 mL/min Inert mobile phase to carry analytes through the column.
Injector Temp. 250 °C Ensures rapid vaporization of volatile analytes.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min Controlled temperature gradient to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching.

| Mass Range | 45-450 amu | Scan range set to detect expected low-molecular-weight impurities and fragments. botanyjournals.com |

For the direct analysis of the non-volatile N,N'-1,2-ethanediylbis-dodecanamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is highly suitable for separating and quantifying large, thermally labile molecules. nemc.us A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comnih.gov

In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing an additive like formic acid for better ionization, carries the sample through the column. sielc.comnih.gov N,N'-1,2-ethanediylbis-dodecanamide is separated from other non-volatile components based on its hydrophobicity. The eluent from the column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), which generates gas-phase ions that are subsequently analyzed. nih.gov This approach allows for highly sensitive and selective quantification of the target compound. nih.gov

Table 2: Typical LC-MS/MS Method Parameters for N,N'-1,2-ethanediylbis-Dodecanamide Quantification

Parameter Setting/Value Description
LC System Ultra-Performance Liquid Chromatography (UPLC) Provides higher resolution and faster analysis times compared to traditional HPLC. nih.gov
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Standard for separating nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase. sielc.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for eluting the analyte. sielc.com
Flow Rate 0.4 mL/min Typical flow rate for analytical UPLC columns.
Ion Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the amide compound for MS detection.
MS/MS Transition e.g., Precursor Ion [M+H]⁺ → Product Ion Specific mass transition used for high-selectivity quantification in Multiple Reaction Monitoring (MRM) mode.
LOD/LOQ e.g., ~0.3 ng/mL / ~0.5 ng/mL Illustrative limits of detection and quantification, indicating high sensitivity. nih.gov
Linearity (R²) >0.999 Demonstrates a strong correlation between detector response and concentration. nih.gov

| Recovery | 95 - 105% | Indicates the efficiency of sample extraction and analysis. nih.gov |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. In the context of N,N'-1,2-ethanediylbis-dodecanamide, GPC is a valuable tool for investigating the presence and distribution of oligomeric species. Oligomers could potentially form during the synthesis process through side reactions or during the product's lifespan due to degradation mechanisms.

In GPC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight, the molecular weight distribution of a sample can be determined. This allows for the quantification of the monomeric N,N'-1,2-ethanediylbis-dodecanamide and any higher molecular weight oligomers.

Table 3: Principle of GPC for Oligomeric Analysis of N,N'-1,2-ethanediylbis-Dodecanamide

Elution Order Species Relative Molecular Weight Rationale
First Trimer / Higher Oligomers Highest Excluded from most pores, travels the shortest path.
Second Dimer Intermediate Partially penetrates pores, travels an intermediate path.

| Third | Monomer (Target Compound) | Lowest (424.7 g/mol ) echemi.com | Penetrates most pores, travels the longest path. |

Surface-Sensitive Spectroscopic Techniques

When N,N'-1,2-ethanediylbis-dodecanamide is used in applications where its surface properties are critical (e.g., as a coating, lubricant, or slip agent), specialized surface-sensitive techniques are required for its characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. For N,N'-1,2-ethanediylbis-dodecanamide, XPS can confirm the presence of carbon, nitrogen, and oxygen on the surface and provide crucial information about their chemical bonding environments.

The analysis of the N 1s core level spectrum is particularly informative. The binding energy of the N 1s photoelectrons is sensitive to the chemical state of the nitrogen atom. In N,N'-1,2-ethanediylbis-dodecanamide, the nitrogen atoms are in an amide functional group. XPS can distinguish these amide nitrogens from other potential nitrogen species, such as amines (from unreacted starting material) or nitriles (from degradation), which would appear at different binding energies. nih.govsci-hub.se For example, the N 1s peak for an amide is typically found around 400.5 eV. nih.govresearchgate.net

Table 4: Representative XPS Binding Energies for Nitrogen Functional Groups

Functional Group N 1s Binding Energy (eV) Relevance to Analysis
Pyridinic Nitrogen ~398.8 eV Could indicate specific types of thermal degradation or contamination. sci-hub.se
Amide (R-C(=O)N-R) ~400.5 eV Characteristic peak for the target compound, N,N'-1,2-ethanediylbis-dodecanamide. nih.gov
Pyrrolic Nitrogen ~400.7 eV Could indicate specific types of thermal degradation or contamination. sci-hub.se
Quaternary/Graphitic Nitrogen ~401.4 eV May indicate advanced degradation or presence in a carbon matrix. researchgate.net

Secondary Ion Mass Spectrometry (SIMS) is a powerful surface analysis technique used to image the spatial distribution of molecules on a surface with high sensitivity and sub-micron lateral resolution. ulvac.co.jp In a SIMS experiment, a focused primary ion beam (e.g., Bi⁺, Au⁺, or Ar-cluster ions) sputters the sample surface, causing the ejection of secondary ions. nih.govnih.gov These secondary ions, which include molecular fragments characteristic of the surface chemistry, are analyzed by a mass spectrometer.

Time-of-Flight SIMS (ToF-SIMS) is particularly useful as it can acquire a full mass spectrum at each pixel of the analyzed area, creating a chemical map of the surface. ulvac.co.jp This allows researchers to visualize the distribution of N,N'-1,2-ethanediylbis-dodecanamide on a substrate, check for homogeneity, and identify the presence of contaminants or segregated domains. The technique is highly effective for analyzing the outermost monolayer of a surface. ulvac.co.jp Specific fragment ions derived from the parent molecule would be targeted to generate these chemical maps.

Table 5: Plausible Characteristic Secondary Ions for ToF-SIMS Analysis of N,N'-1,2-ethanediylbis-Dodecanamide | Ion Fragment (m/z) | Potential Structure / Origin | Ion Type | | :--- | :--- | :--- | | e.g., 212 | [CH₃(CH₂)₁₀C(O)NHCH₂]⁺ | Fragment from cleavage of the ethyl bridge | Positive | | e.g., 198 | [CH₃(CH₂)₁₀CO]⁺ | Dodecanoyl cation | Positive | | e.g., 423 | [M-H]⁻ | Deprotonated parent molecule | Negative | | e.g., 226 | [CH₃(CH₂)₁₀C(O)NHCH₂CH₂NH]⁻ | Fragment from cleavage of one amide bond | Negative |

Hyphenated and Coupled Analytical Systems for Comprehensive Characterization

The in-depth characterization of complex molecules like Dodecanamide (B72619), N,N-1,2-ethanediylbis- necessitates analytical approaches that can provide multifaceted information simultaneously. Hyphenated and coupled analytical systems, which link two or more distinct analytical techniques, are invaluable in this regard. nih.gov These integrated systems offer a more complete picture of a material's properties by correlating different types of changes, such as mass loss with the evolution of specific gases, or thermal transitions with concurrent structural alterations. nih.govmdpi.com By combining the strengths of multiple techniques, researchers can overcome the limitations of individual analyses and gain a more reliable and detailed understanding of the thermal behavior and decomposition pathways of the substance under investigation. nih.govmdpi.com

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Evolved Gas Analysis

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a powerful hyphenated technique that combines the quantitative mass loss measurements of TGA with the qualitative and quantitative identification of evolved gases by MS. researchgate.net As a sample is heated in the TGA furnace, any volatile products resulting from decomposition are transferred to the mass spectrometer for analysis. frontier-lab.com This provides real-time correlation between specific mass loss events and the chemical nature of the evolved species, enabling the elucidation of decomposition mechanisms. mdpi.com

For Dodecanamide, N,N-1,2-ethanediylbis-, TGA-MS analysis is instrumental in understanding its thermal stability and decomposition pathway. While specific TGA-MS data for this exact compound is not extensively available in public literature, valuable insights can be drawn from the analysis of structurally similar compounds, such as N,N'-ethylenebis(stearamide) (EBS), a longer-chain analogue. researchgate.net The thermal decomposition of such long-chain bis-amides is expected to occur in stages. researchgate.net Initial decomposition steps would likely involve the cleavage of the amide bonds and the breakdown of the hydrocarbon chains.

The evolved gas analysis by MS would likely identify fragments characteristic of the dodecyl chains and the ethylenediamine bridge. The thermal decomposition of n-dodecane, a precursor to the dodecanamide side chains, is known to produce a range of smaller hydrocarbons, including hydrogen, methane, ethane, and various alkenes. arxiv.orgresearchgate.net Therefore, the MS analysis during the TGA of Dodecanamide, N,N-1,2-ethanediylbis- is expected to detect these smaller hydrocarbon fragments. Furthermore, the presence of nitrogen in the molecule would lead to the evolution of nitrogen-containing compounds.

A representative TGA-MS data table, based on the expected decomposition of Dodecanamide, N,N-1,2-ethanediylbis- and data from analogous compounds, is presented below.

Table 1: Representative TGA-MS Data for the Thermal Decomposition of Dodecanamide, N,N-1,2-ethanediylbis- in an Inert Atmosphere.

Temperature Range (°C)Mass Loss (%)Major Evolved Gas Fragments (m/z)Corresponding Chemical Species
300 - 450~ 5015, 28, 29, 41, 43, 55, 57, 85Methane, Ethene, Propene, and other small aliphatic hydrocarbons from dodecyl chain fragmentation
450 - 600~ 4517, 27, 30, 44Ammonia, Hydrogen Cyanide, Ethylamine fragments, Carbon Dioxide (from amide group breakdown)
> 600~ 5-Char residue

Note: This data is illustrative and based on the analysis of similar long-chain amide compounds. The m/z values represent the mass-to-charge ratio of the detected ions.

Differential Scanning Calorimetry-FTIR (DSC-FTIR) for Concurrent Thermal and Structural Changes

Differential Scanning Calorimetry-Fourier Transform Infrared Spectroscopy (DSC-FTIR) is a sophisticated coupled technique that simultaneously measures the heat flow to or from a sample (DSC) and the infrared absorption spectrum of the sample or its evolved gases (FTIR). nih.govnih.gov This allows for the direct correlation of thermal events, such as melting, crystallization, and decomposition, with specific changes in the molecular structure and functional groups. nih.govresearchgate.net As the sample is subjected to a controlled temperature program in the DSC cell, the FTIR spectrometer continuously collects spectra, providing a molecular-level view of the processes occurring. nih.gov

In the context of Dodecanamide, N,N-1,2-ethanediylbis-, DSC-FTIR analysis can provide detailed information on its phase transitions and the associated changes in intermolecular and intramolecular bonding. Upon heating, the DSC curve would be expected to show an endothermic peak corresponding to the melting of the crystalline structure. Simultaneously, the FTIR spectra would reveal changes in the regions associated with the amide group and the hydrocarbon chains.

Specifically, the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to hydrogen bonding. nih.gov A shift in the position and a change in the shape of these bands during melting would indicate the disruption of the intermolecular hydrogen bonds that stabilize the crystalline lattice. Furthermore, changes in the methylene (B1212753) (-CH2-) stretching and rocking vibrations would reflect the increased conformational disorder of the dodecyl chains as the compound transitions from a solid to a liquid state. researchgate.net

Below is a representative data table summarizing the expected concurrent thermal and structural changes for Dodecanamide, N,N-1,2-ethanediylbis- based on DSC-FTIR analysis of similar long-chain amide-containing molecules.

Table 2: Representative DSC-FTIR Data for the Thermally Induced Changes in Dodecanamide, N,N-1,2-ethanediylbis-.

Thermal Event (from DSC)Temperature (°C)Observed Change in FTIR SpectrumStructural Interpretation
Melting~140-150- Shift of Amide I band to higher wavenumber- Decrease in intensity and broadening of Amide II band- Broadening of CH₂ stretching bandsDisruption of intermolecular hydrogen bonds between amide groups and increased conformational freedom (melting) of the dodecyl chains.
Onset of Decomposition> 300- Appearance of new bands corresponding to C=N stretching- Decrease in the intensity of amide and alkane bandsInitial cleavage of C-N bonds and fragmentation of the molecule.

Note: This data is illustrative and based on the analysis of analogous compounds. The exact temperatures and spectral changes may vary.

Future Research Directions and Emerging Applications in Academic Disciplines

Integration into Nanomaterials and Smart Systems Research

Dodecanamide (B72619), N,N-1,2-ethanediylbis-, and its close analogue Ethylene (B1197577) bis(stearamide) (EBS), are proving to be instrumental in the advancement of nanomaterials and smart polymer systems. A primary application is its role as a highly effective nucleating and dispersing agent in the creation of polymer nanocomposites. tandfonline.comexpresspolymlett.com Research has shown that when used as an additive, it can significantly accelerate the crystallization rate and increase the final crystallinity of bioplastics like polylactic acid (PLA). acs.orgnih.gov This is achieved by providing numerous nucleation sites, which leads to the formation of smaller, more uniform crystalline structures within the polymer matrix. mdpi.com

The integration of this compound also extends to the development of "smart" materials. It has been explored in shape-memory polymers, where it can be used as a dispersing or compatibilizing agent. google.com Furthermore, research into intelligent polymer composites has utilized microcapsules loaded with N,N'-ethylene bis-stearamide to create materials with self-lubricating and potentially self-healing functionalities. researchgate.net These applications highlight the compound's potential in creating advanced materials that can respond to environmental stimuli or self-repair, opening doors for its use in sophisticated engineering and biomedical applications. researchgate.netresearchgate.net

Table 1: Effects of Ethylene Bis(stearamide) (EBS) as a Nucleating Agent in Polylactic Acid (PLA)

PropertyNeat PLAPLA with 2% EBSKey FindingSource(s)
Crystallinity 10%18%Significant increase in crystallinity. nih.gov
Isothermal Crystallization Half-Time ~85 min~1.3 min (with talc)Drastic reduction in crystallization time, indicating accelerated nucleation. acs.org
Spherulite Morphology Large spherulitesSmaller, more numerous spherulitesRefined crystalline structure. researchgate.net
Heat Deflection Temperature (HDT) 55 °C85 °C (in biocomposite)Improved thermal properties of the final material. acs.org

Exploration in Self-Assembled Systems and Supramolecular Chemistry

The molecular architecture of Dodecanamide, N,N-1,2-ethanediylbis-, characterized by two amide groups separated by a flexible ethylene linker and flanked by long alkyl chains, makes it an ideal candidate for studying self-assembly and supramolecular chemistry. Bisamides with similar structures are known to self-assemble from hot solutions of organic solvents or from a polymer melt, typically induced upon cooling. researchgate.net These self-assembly processes can lead to the formation of complex, ordered structures such as nanofibers and crystalline frameworks. mdpi.comresearchgate.net

The hydrogen-bonding capability of the amide groups is a critical driver in the self-assembly of these molecules. mdpi.com These interactions, either between the amide groups of different molecules or between the amide groups and a polymer matrix, create interfaces that can template the arrangement of molecular chains into highly ordered domains. mdpi.com For example, certain amide-based nucleating agents can self-assemble into branched fiber bundles, upon which polymer chains can grow to form "dendritic" crystalline structures. mdpi.com

The study of these systems is crucial for designing materials with tailored properties. The ability of Dodecanamide, N,N-1,2-ethanediylbis- and its analogues to form organogels—where the solvent is immobilized within a three-dimensional network of self-assembled fibers—is an area of active investigation. windows.net The rheological properties of these gels and their response to stimuli are of significant interest for applications ranging from drug delivery to advanced coatings. windows.netresearchgate.net Understanding the supramolecular structure is key to linking the molecular design to the final material properties. windows.net

Role in Sustainable Polymer Processing and Circular Economy Initiatives

In the push towards a circular economy, Dodecanamide, N,N-1,2-ethanediylbis- and particularly its analogue EBS, play a significant role as processing aids that enhance the viability of recycling and the use of sustainable materials. mdpi.com The compound is widely used as an internal and external lubricant in the processing of a vast range of thermoplastics, including recycled plastics. atamanchemicals.comatamanchemicals.comnimbasia.comslideshare.net Its function is to reduce the viscosity of the polymer melt and decrease friction, which facilitates easier processing and lowers energy consumption. atamanchemicals.comatamanchemicals.com

This lubricating effect is especially valuable in the manufacturing of wood-plastic composites (WPCs), which combine recycled plastics with waste wood fibers. mdpi.comresearchgate.netresearchgate.net In these composites, the compound improves the flow of the molten material, enhances the dispersion of the wood fibers, and results in a product with a smoother surface finish. nih.govpreprints.org By enabling the use of higher concentrations of wood flour and recycled plastics, it contributes to the creation of sustainable building and consumer products, reducing reliance on virgin fossil-fuel-based polymers and diverting waste from landfills. mdpi.comnih.gov

The use of such additives is a key enabler for the bio-circular green economy concept, which focuses on the utilization of polymeric waste and cellulosic by-products from industry. researchgate.net Research has focused on optimizing the concentration of these lubricants to balance processability with the final mechanical properties of the composite material. researchgate.netresearchgate.net

Table 2: Applications in Sustainable Polymer Processing

Application AreaFunction of Ethylene bis-stearamide (EBS)Benefit for Circular EconomySource(s)
Plastics Recycling Internal/External Lubricant, Flow EnhancerImproves processability of recycled polymers, reduces energy consumption. atamanchemicals.comatamanchemicals.comgenoaint.com
Wood-Plastic Composites (WPCs) Lubricant, Dispersing AgentFacilitates use of wood waste and recycled plastics, creating sustainable materials. mdpi.comnih.govpreprints.org
Highly Filled Polymer Systems Dispersing Agent, Mixing AgentAllows for higher loading of fillers (e.g., minerals, wood flour), reducing polymer content. ipqgroup.net
Asphalt Modification Viscosity Reducer, Softening Point ImproverCan improve the properties of asphalt, potentially allowing for use of recycled materials. gzcardlo.comalibaba.com

Development of Novel Analytical Probes Utilizing Ethylenebisamide Structures

The inherent chemical features of the ethylenebisamide structure are being leveraged in the development of sophisticated analytical tools. The bis-amide framework serves as an excellent scaffold for creating fluorescent chemosensors for the detection of metal ions. cgiqtectijuana.mxacs.org By attaching a fluorescent group, such as dansyl, to the bis-amide structure, researchers have created sensors that can signal the presence of specific metal cations. cgiqtectijuana.mxacs.org

The mechanism of these sensors often relies on photoinduced electron transfer (PET). In the absence of a target metal ion, the fluorescence of the attached chromophore is quenched. Upon binding of a metal ion to the bis-amide receptor site, the PET process is suppressed, leading to a significant enhancement in fluorescence intensity, effectively turning the sensor "on". cgiqtectijuana.mx This approach has been successfully used to develop sensors with high sensitivity and selectivity for ions such as Mg²⁺. cgiqtectijuana.mxacs.org

Furthermore, research into rhodamine-based bis-sulfonamides, which share structural similarities, demonstrates the potential for simultaneous detection of multiple metal ions like Cu²⁺ and Hg²⁺ through distinct colorimetric and fluorometric responses. researchgate.net Beyond metal ions, the development of analytical methods for the detection and quantification of Dodecanamide, N,N-1,2-ethanediylbis- itself is crucial for quality control in industrial applications and for studying its migration from packaging materials. patsnap.comgoogle.com Techniques such as gas and liquid chromatography, often coupled with mass spectrometry, are employed for this purpose. patsnap.comresearchgate.net A combination of X-ray fluorescence (XRF) and vibrational spectroscopy has also been used for traceable analysis of the compound as a surface contaminant on medical devices. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Dodecanamide, N,N'-1,2-ethanediylbis-, and how can its purity be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between ethylenediamine and lauric acid (dodecanoic acid) derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate carboxylic acid groups for nucleophilic attack by ethylenediamine .
  • Purification : Recrystallization from ethanol or acetone is effective due to the compound’s low solubility in polar solvents at room temperature .
  • Purity validation : Employ HPLC with UV detection (λ = 210–230 nm) or GC-MS to confirm absence of unreacted starting materials.

Q. Table 1: Key Physical Properties for Purification

PropertyValueSource
Melting Point99°C
Solubility (Ethanol)~5 mg/mL at 25°C

Q. What analytical techniques are most effective for characterizing Dodecanamide, N,N'-1,2-ethanediylbis-?

Methodological Answer:

  • Structural confirmation :
    • FT-IR : Look for amide I (C=O stretch at ~1640–1680 cm⁻¹) and amide II (N–H bend at ~1550 cm⁻¹) bands .
    • NMR : ¹H NMR in CDCl₃ should show δ 2.15–2.35 ppm (methylene protons adjacent to amide groups) and δ 0.88 ppm (terminal CH₃ of lauroyl chains) .
  • Quantitative analysis : LC-MS (ESI+) with [M+H]⁺ ion at m/z 425.4 (C₂₆H₅₂N₂O₂) .

Advanced Research Questions

Q. How does the thermal stability of Dodecanamide, N,N'-1,2-ethanediylbis- affect its application in polymer composites?

Methodological Answer: The compound’s stability under high temperatures (decomposition >250°C) makes it suitable as a lubricant or slip agent in thermoplastics like polyethylene.

  • Experimental design : Use TGA (heating rate: 10°C/min under N₂) to determine decomposition onset temperature .
  • Challenges : Degradation products (e.g., lauric acid) may migrate to polymer surfaces, altering mechanical properties. Mitigate via encapsulation or covalent bonding to polymer matrices .

Q. Table 2: Thermal Properties

ParameterValueSource
Decomposition Onset250°C
Boiling Point335.1°C (760 mmHg)

Q. How can researchers resolve contradictions in reported solubility data for Dodecanamide, N,N'-1,2-ethanediylbis-?

Methodological Answer: Discrepancies arise from polymorphic forms or impurities. To address:

  • Controlled crystallization : Compare solubility in ethanol (anhydrous vs. 95% aqueous) to isolate polymorphs .
  • DSC analysis : Identify endothermic peaks corresponding to polymorph transitions .
  • Standardization : Use USP-grade solvents and report temperature/pH conditions explicitly.

Q. What are the implications of Dodecanamide, N,N'-1,2-ethanediylbis- in biological systems, and how can its interactions be studied?

Methodological Answer: While non-carcinogenic, the compound exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and skin irritation .

  • In vitro assays : Use MTT assays on human keratinocytes (HaCaT cells) to quantify cytotoxicity.
  • Molecular docking : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS to predict permeability .

Q. What computational approaches are suitable for modeling Dodecanamide, N,N'-1,2-ethanediylbis- in surfactant systems?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate self-assembly in aqueous solutions using CHARMM36 force field. Monitor critical micelle concentration (CMC) via radial distribution functions .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) influencing surfactant efficacy .

Q. How does Dodecanamide, N,N'-1,2-ethanediylbis- function as a viscosity modifier in epoxy resins?

Methodological Answer: The compound’s rigid ethanediylbis-amide backbone disrupts polymer chain entanglement, reducing viscosity.

  • Rheological testing : Measure viscosity (Pa·s) using a cone-and-plate rheometer at 25–100°C .
  • Challenges : Ensure compatibility with resin components (e.g., epichlorohydrin) via FT-IR to detect unwanted side reactions .

Retrosynthesis Analysis

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Dodecanamide, N,N-1,2-ethanediylbis-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.